molecular formula C12H22Cl3N3 B1418785 2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride CAS No. 1071670-06-8

2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride

Cat. No.: B1418785
CAS No.: 1071670-06-8
M. Wt: 314.7 g/mol
InChI Key: NQNQPENSDVRZGI-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. The compound is known for its role in research related to proteomics and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride typically involves the reaction of 4-phenylpiperazine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies related to neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride involves its interaction with specific molecular targets. In the context of its use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s interaction with other molecular targets and pathways is still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-YL)pyrimidine-5-carboxamide: Another derivative of piperazine with acetylcholinesterase inhibitory activity.

    4-Phenylpiperazine: The parent compound from which 2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride is derived.

    N-Phenylpiperazine: A related compound with similar structural features

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.3ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;;/h1-5H,6-11,13H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNQPENSDVRZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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